An In-depth Technical Guide to the Structure and Function of Lactosyl-C18-sphingosine
An In-depth Technical Guide to the Structure and Function of Lactosyl-C18-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactosyl-C18-sphingosine, also known as D-lactosyl-β1-1′-D-erythro-sphingosine or Lyso-Lactosylceramide, is a bioactive glycosphingolipid (GSL) of significant interest in cellular biology and pharmacology. Structurally, it is characterized by a C18 sphingosine (B13886) base linked via a β-glycosidic bond to a lactose (B1674315) disaccharide. As a deacylated form of lactosylceramide (B164483), it serves as a crucial intermediate in the metabolism of complex GSLs, including gangliosides. Its biological activities, which include modulating neutrophil function, and its central role in GSL metabolic pathways make it a key molecule for research in inflammation, cancer, and neurodegenerative disorders. This guide provides a comprehensive overview of its structure, physicochemical properties, metabolic context, and relevant experimental methodologies.
Core Structure and Chemical Identity
Lactosyl-C18-sphingosine is a complex amphipathic molecule composed of three primary moieties: a long-chain sphingoid base, a primary amine, and a disaccharide headgroup.
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Sphingoid Base : The lipid backbone is an 18-carbon (C18) sphingosine ((2S,3R,4E)-2-amino-4-octadecene-1,3-diol). This long hydrocarbon chain anchors the molecule within the lipid bilayer of cell membranes.
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Glycosidic Linkage : The primary hydroxyl group at the C-1 position of the sphingosine base is attached to a lactose molecule through a β1-1' glycosidic bond.
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Disaccharide Headgroup : The lactose unit consists of a galactose molecule linked to a glucose molecule (Gal(β1-4)Glc). This hydrophilic carbohydrate portion extends into the aqueous environment.
A key structural feature is the absence of a fatty acyl group, which would typically be attached to the amino group at the C-2 position of the sphingosine base. In its acylated form, the molecule is known as C18-Lactosylceramide. This deacylated state defines it as a "lyso-" GSL.
Caption: Logical relationship between core sphingolipid structures.
Physicochemical and Quantitative Data
The following table summarizes key quantitative data for Lactosyl-C18-sphingosine, essential for experimental design and interpretation.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,5R)-2-[(3S,6R)-6-[(E,2R,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Synonyms | C18 Lactosyl(β) Ceramide, Lactosyl Sphingosine, Lyso-Lactosylceramide | [2][3] |
| CAS Number | 109785-20-8 | [1] |
| Molecular Formula | C₃₀H₅₇NO₁₂ | [4] |
| Molecular Weight | 623.77 g/mol | [3] |
| Appearance | Powder | N/A |
| Purity | >99% (TLC) | N/A |
| Solubility | Soluble in Chloroform:Methanol (B129727):Water (2:1:0.1) | [3][5] |
| Storage | -20°C | [5] |
| Bioactivity | Reduces viability of human neutrophils (1-50 µM); Inhibits fMetLeuPhe-induced cell aggregation (1 µM) | [2][3][5] |
| SMILES | CCCCCCCCCCCCC\C=C--INVALID-LINK----INVALID-LINK--CO[C@@H]1OC(CO)--INVALID-LINK--C(O)C2O">C@@HC(O)C1O | [1] |
| InChI Key | MQKSCOKUMZMISB-GPWKTZPCSA-N | [5] |
Biological Context and Signaling Pathways
Lactosyl-C18-sphingosine is a key intermediate in the glycosphingolipid biosynthetic pathway, which occurs primarily in the Golgi apparatus.[6] This pathway is responsible for generating hundreds of complex GSLs that are integral to the cell membrane and crucial for signal transduction, cell recognition, and membrane stability.[6][7]
The synthesis begins with ceramide. Glucosylceramide synthase (GCS) transfers a glucose molecule to ceramide, forming glucosylceramide (GlcCer).[8] Subsequently, lactosylceramide synthase (specifically, β-1,4-galactosyltransferase V or VI) adds a galactose molecule to GlcCer, forming lactosylceramide.[9][10] Lactosylceramide is the direct precursor to a vast array of more complex GSLs, including the ganglio-, globo-, and lacto-series.
Lactosyl-C18-sphingosine itself is formed via the deacylation of lactosylceramide, a reaction catalyzed by acid ceramidase within the lysosome during GSL catabolism. This lyso-form can then be further metabolized or participate in signaling events.
// Nodes for molecules Cer [label="Ceramide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlcCer [label="Glucosylceramide\n(GlcCer)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LacCer [label="Lactosylceramide\n(LacCer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LysoLacCer [label="Lactosyl-C18-sphingosine\n(Lyso-LacCer)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ComplexGSLs [label="Complex GSLs\n(e.g., Gangliosides)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Nodes for enzymes GCS [label="Glucosylceramide\nSynthase (GCS)", shape=cds, fillcolor="#FFFFFF"]; LCS [label="Lactosylceramide\nSynthase (β1,4GalT-V/VI)", shape=cds, fillcolor="#FFFFFF"]; GTs [label="Various\nGlycosyltransferases", shape=cds, fillcolor="#FFFFFF"]; AC [label="Acid Ceramidase\n(in Lysosome)", shape=cds, fillcolor="#FFFFFF"];
// Edges representing reactions Cer -> GCS [arrowhead=none]; GCS -> GlcCer [label=" + UDP-Glucose"]; GlcCer -> LCS [arrowhead=none]; LCS -> LacCer [label=" + UDP-Galactose"]; LacCer -> GTs [arrowhead=none]; GTs -> ComplexGSLs; LacCer -> AC [arrowhead=none, style=dashed, color="#EA4335"]; AC -> LysoLacCer [style=dashed, color="#EA4335", label=" Deacylation"]; }
Caption: Metabolic position of Lactosyl-C18-sphingosine.
Experimental Protocols
Lactosyl-C18-sphingosine is studied using a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Chemoenzymatic Synthesis of Lactosyl Sphingosine
A highly efficient method for synthesizing Lactosyl-C18-sphingosine (referred to as LacβSph) involves a combination of chemical synthesis and enzymatic reactions.
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Chemical Synthesis of Acceptor : The process starts with commercially available, inexpensive phytosphingosine (B30862) and lactose. A protected azido-derivative of sphingosine is synthesized to serve as an efficient acceptor for glycosylation.
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Glycosylation : The sphingosine acceptor is glycosylated with a per-O-acetylated lactose donor in the presence of a catalyst like BF₃·OEt₂ in dichloromethane (B109758) at low temperatures (-18 °C).
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Deprotection : All acetyl and other protecting groups are removed under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the water-soluble Lactosyl-C18-sphingosine.
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Purification : The final product is purified using a C18 solid-phase extraction cartridge. The protocol uses minimal green solvents (acetonitrile and water), allowing for rapid (<30 minutes) purification.
Quantification by LC-MS/MS using an Internal Standard
Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of sphingolipids in biological matrices.
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Internal Standard : A stable isotope-labeled version of the analyte, such as Lactosyl-C18-sphingosine-d7, is used as the internal standard (IS). The IS is added to all samples, calibrators, and quality controls at a fixed concentration at the beginning of sample preparation to correct for matrix effects and extraction variability.
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Sample Preparation (Protein Precipitation) :
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Thaw biological samples (e.g., plasma, cell lysates) on ice.
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To 20 µL of sample, add 200 µL of cold methanol containing the internal standard (e.g., 25 ng/mL).
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Vortex vigorously for 1 minute to precipitate proteins.
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Centrifuge at 12,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in 100 µL of the initial mobile phase.
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LC-MS/MS Conditions :
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Column : Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
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Mobile Phase A : Water with 0.1% formic acid.
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Mobile Phase B : Methanol with 0.1% formic acid.
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Gradient : A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analyte.
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Mass Spectrometry : A tandem mass spectrometer (e.g., triple quadrupole) is operated in positive ion mode using electrospray ionization (ESI+). Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both the native analyte and the isotope-labeled internal standard.
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Neutrophil Functional Assay: Superoxide (B77818) Production
The effect of Lactosyl-C18-sphingosine on neutrophil function, such as the respiratory burst, can be measured by quantifying superoxide production. A common method is the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
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Neutrophil Isolation : Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Ensure high purity (>95%) and viability.
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Reagent Preparation :
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Prepare a stock solution of Lactosyl-C18-sphingosine in an appropriate solvent (e.g., DMSO) and make serial dilutions in Hanks' Balanced Salt Solution (HBSS).
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Prepare a solution of ferricytochrome c (e.g., 1 mg/mL in HBSS).
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Prepare a solution of a neutrophil agonist, such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM).
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Prepare a solution of superoxide dismutase (SOD) (e.g., 300 U/mL) for control wells.
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Assay Protocol (96-well plate format) :
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Add 50 µL of HBSS (with or without SOD) to each well.
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Add 50 µL of the Lactosyl-C18-sphingosine dilution (or vehicle control) and pre-incubate with neutrophils for a specified time (e.g., 10 minutes) at 37°C.
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Add 50 µL of the isolated neutrophils (e.g., 2 x 10⁶ cells/mL).
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Add 50 µL of ferricytochrome c solution.
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Initiate the reaction by adding 50 µL of the fMLP agonist.
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Immediately measure the change in absorbance at 550 nm over time using a microplate reader.
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Data Analysis : Calculate the rate of superoxide production using the Beer-Lambert law, with an extinction coefficient (ε) of 21.1 mM⁻¹ cm⁻¹ for reduced cytochrome c. Compare the rates between control and treated samples.
Caption: Experimental workflow for a neutrophil functional assay.
References
- 1. Regulation of human neutrophil aggregation: comparable latent times, activator sensitivities, and exponential decay in aggregability for FMLP, platelet-activating factor, and leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A flow cytometric assay of neutrophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plate-Based Measurement of Superoxide and Hydrogen Peroxide Production by Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay of metabolic superoxide production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-selectin-mediated platelet-neutrophil aggregate formation activates neutrophils in mouse and human sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet microparticles bind, activate and aggregate neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
